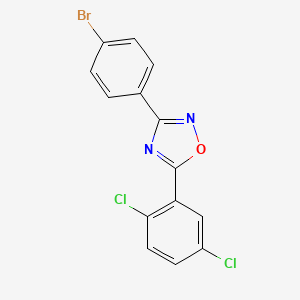
3-(4-bromophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole
Overview
Description
3-(4-bromophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole, also known as BPO, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPO is a member of the oxadiazole family, which is characterized by a five-membered ring containing two nitrogen and one oxygen atoms.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In animal studies, this compound has been shown to reduce inflammation, lower blood glucose levels, and decrease cholesterol levels. This compound has also been shown to have a protective effect on the liver and kidneys. However, more research is needed to fully understand the biochemical and physiological effects of this compound in humans.
Advantages and Limitations for Lab Experiments
3-(4-bromophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and physiological effects.
Future Directions
There are several future directions for research on 3-(4-bromophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole, including the development of new synthesis methods, the investigation of its potential applications in drug discovery, and the exploration of its mechanism of action and physiological effects. This compound has the potential to be a valuable tool for researchers in various fields, and further research is needed to fully understand its potential.
Scientific Research Applications
3-(4-bromophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been shown to possess anti-inflammatory, antibacterial, antifungal, and anticancer properties. In material science, this compound has been used as a building block for the synthesis of polymers, liquid crystals, and organic semiconductors. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions and as a chiral selector for the separation of enantiomers.
properties
IUPAC Name |
3-(4-bromophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrCl2N2O/c15-9-3-1-8(2-4-9)13-18-14(20-19-13)11-7-10(16)5-6-12(11)17/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHQGNVVKGGCSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=C(C=CC(=C3)Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrCl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B3546742.png)
![N-[4-(ethylthio)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B3546749.png)
![2-{4-[(2-chlorobenzyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B3546754.png)
![4-(4-nitrophenoxy)benzyl N-[4-(acetylamino)benzoyl]glycinate](/img/structure/B3546763.png)
![N-benzyl-2-{[5-(methoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3546769.png)
![N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-3-iodobenzamide](/img/structure/B3546774.png)
![dimethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3546798.png)

![N-{4-[(2-chlorobenzyl)oxy]phenyl}-4-fluorobenzamide](/img/structure/B3546805.png)
![2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(diphenylmethyl)acetamide](/img/structure/B3546809.png)
![3,5-dichloro-2-[(3-nitrobenzoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B3546831.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3546841.png)
![3-chloro-4-[(3,4-dichlorobenzoyl)amino]phenyl thiocyanate](/img/structure/B3546847.png)
![N-(2,6-dimethylphenyl)-2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B3546853.png)